molecular formula C16H36N+ B049039 Tetrabutylammonium hydroxide CAS No. 2052-49-5

Tetrabutylammonium hydroxide

Cat. No.: B049039
CAS No.: 2052-49-5
M. Wt: 242.46 g/mol
InChI Key: DZLFLBLQUQXARW-UHFFFAOYSA-N
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Description

Tetrabutylammonium ion is a quaternary ammonium cation with the chemical formula C16H36N+ . It is widely used in research laboratories to prepare lipophilic salts of inorganic anions. The compound is known for its ability to form stable salts with a variety of anions, making it a valuable reagent in various chemical processes .

Mechanism of Action

Target of Action

Tetrabutylammonium hydroxide (TBAH) is a quaternary ammonium salt that is primarily used as a strong base and phase-transfer catalyst . It is employed in various organic transformations, including the synthesis of fullerenol, a polyhydroxylated fullerene .

Mode of Action

TBAH operates under phase-transfer conditions to effect alkylations and deprotonations . Typical reactions include the benzylation of amines and the generation of dichlorocarbene from chloroform . When TBAH is exposed to CO2, it is converted into tetrabutylammonium bicarbonate (TBABC), which is a catalytically active species .

Biochemical Pathways

TBAH is involved in the hydroxylation of fullerene through phase-transfer catalysis, using sodium hydroxide (NaOH) solution as the source of hydroxide ions . This process leads to the synthesis of fullerenol . Additionally, TBAH can be used for the chemoselective allenylation of aldehydes with TMS-protected alkynes to synthesize α-allenols .

Result of Action

The primary result of TBAH’s action is the production of various organic compounds through phase-transfer catalysis. For instance, it can lead to the synthesis of fullerenol , α-allenols , and aryl β-hydroxyethyl ethers .

Action Environment

The action of TBAH can be influenced by environmental factors. For example, when TBAH is exposed to CO2, it is converted into TBABC, which is a catalytically active species . Moreover, ambient carbon dioxide can lead to the existence of sodium carbonate in the bulk of the collected product . Ambient ozone can also adversely affect fullerenol synthesis by converting C60 fullerene into fullerene epoxide (C60O) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabutylammonium ion can be synthesized through the alkylation of tributylamine with 1-bromobutane. The reaction typically involves heating the reactants in a suitable solvent, such as acetonitrile, under reflux conditions .

Industrial Production Methods: In industrial settings, tetrabutylammonium ion is often produced by ion-exchange processes. One common method involves the reaction of tetrabutylammonium bromide with potassium hydroxide in methanol, followed by filtration and crystallization to obtain the desired product .

Comparison with Similar Compounds

Uniqueness: Tetrabutylammonium ion is unique due to its larger alkyl chains, which provide greater lipophilicity compared to tetraethylammonium ion. This property makes it more effective in forming stable salts with a variety of anions .

Properties

IUPAC Name

tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLFLBLQUQXARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10442-39-4 (cyanide), 1112-67-0 (chloride), 1643-19-2 (bromide), 1923-70-2 (perchlorate), 1941-27-1 (nitrate), 2052-49-5 (hydroxide), 311-28-4 (iodide), 32503-27-8 (sulfate), 429-41-4 (fluoride), 5574-97-0 (monophosphate), 993-22-6 (azide)
Record name Tetrabutylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010549765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3045011
Record name Tetrabutylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10549-76-5, 2052-49-5
Record name Tetrabutylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010549765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabutylammonium Ion
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01851
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetrabutylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRABUTYLAMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBU2X6BBJR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The corresponding salts of formula (V) or (VI) where M is tetrabutylammonium can be obtained from the corresponding acid, e.g. by neutralization with aqueous tetrabutylammonium hydroxide in the presence of a water immiscible organic solvent, preferably chloroform. The solvent layer is separated and the product isolated by evaporation of solvent. Alternately, the sodium or potassium salts of formula (V) or (VI) are reacted with an equimolar amount of aqueous tetrabutylammonium hydrogen sulfate in the presence of a water immiscible solvent, the precipitated alkali metal bisulfate salt removed by filtration and the product isolated by evaporation of solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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